molecular formula C9H16O2 B1282016 Ethyl 3-ethylpent-2-enoate CAS No. 15249-93-1

Ethyl 3-ethylpent-2-enoate

Cat. No.: B1282016
CAS No.: 15249-93-1
M. Wt: 156.22 g/mol
InChI Key: HULZRAVBXKKDEB-UHFFFAOYSA-N
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Description

Ethyl 3-ethylpent-2-enoate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.23 g/mol . It is an ester derived from 3-ethylpent-2-enoic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Ethyl 3-ethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-ethylpent-2-enoate is not clearly defined as it may depend on its application. For instance, in the fragrance industry, the mechanism of action would be related to its interaction with olfactory receptors.

Safety and Hazards

Ethyl 3-ethylpent-2-enoate is associated with several hazard statements including H227, H315, H319, and H335 . These indicate that the compound is combustible and can cause skin and eye irritation, as well as respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethylpent-2-enoate can be synthesized through the esterification of 3-ethylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-ethylpent-2-enoic acid+ethanolH2SO4Ethyl 3-ethylpent-2-enoate+water\text{3-ethylpent-2-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-ethylpent-2-enoic acid+ethanolH2​SO4​​Ethyl 3-ethylpent-2-enoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-ethylpent-2-enoic acid.

    Reduction: 3-ethylpent-2-enol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 3-ethylpent-2-enoate can be compared with other similar esters, such as:

    Ethyl 2-ethylhexanoate: Similar in structure but with a longer carbon chain.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in various chemical processes.

Properties

IUPAC Name

ethyl 3-ethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-8(5-2)7-9(10)11-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULZRAVBXKKDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502228
Record name Ethyl 3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15249-93-1
Record name Ethyl 3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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